4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of new derivatives of 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid involves multiple steps, starting with the preparation of the core pyrazole structure followed by various functionalization reactions. For instance, the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives was achieved through the fusion of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with substituted anilines or aminopicolines, followed by hydrolysis to yield the corresponding carboxylic acids . Similarly, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was performed according to literature methods, with further reactions leading to new pyrazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the derivatives synthesized in the first paper were characterized by 1H-NMR, 13C-NMR, IR, and Mass spectroscopy, as well as elemental analysis . In another study, Schiff base ligands derived from the pyrazole core were characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques, providing detailed insights into their molecular structures .

Chemical Reactions Analysis

The chemical reactivity of the synthesized pyrazole derivatives was explored through their interaction with various reagents. In the second paper, the pyrazole compound was reacted with β-diketones, β-ketoesters, β-naphthol, phenol, and other reagents to yield new derivatives, indicating the versatility of the pyrazole core in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their spectroscopic data and crystallographic investigations. For instance, the Schiff base ligands in the third paper showed tautomeric equilibria, which were studied using UV-vis absorption spectra. The crystal structure analyses provided information on the unit cell parameters, density, and crystallization patterns, which are crucial for understanding the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some general applications and methods of pyrazole derivatives:

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The synthetic pathway often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

- The outcomes of these applications are usually new potential drugs with various therapeutic effects .

-

Agrochemistry

- Pyrazoles are also used in the development of new pesticides and herbicides .

- The methods of application in this field often involve the synthesis of pyrazole derivatives that have toxic effects on harmful insects or plants .

- The outcomes are usually new agrochemical products that can effectively control pests or weeds .

-

Coordination Chemistry and Organometallic Chemistry

- Pyrazoles can act as ligands to form complexes with various metals .

- The methods of application often involve the reaction of pyrazole derivatives with metal salts or complexes .

- The outcomes are usually new metal complexes with various properties, which can be used in catalysis, material science, and other fields .

Propiedades

IUPAC Name |

4-amino-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAFWVJWMRAZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494302 |

Source

|

| Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

64299-26-9 |

Source

|

| Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

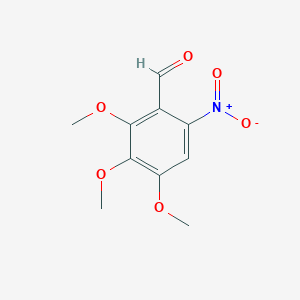

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)